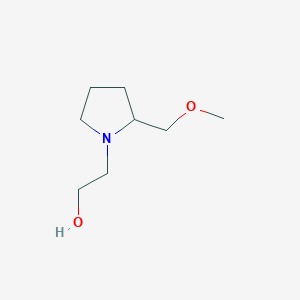

2-(2-Methoxymethyl-pyrrolidin-1-yl)-ethanol

Description

Contextualization within Chiral Pyrrolidine (B122466) Derivatives for Asymmetric Synthesis

Chiral pyrrolidine derivatives are a cornerstone of modern asymmetric synthesis. chemicalia.commdpi.com The inherent chirality of the pyrrolidine ring, which can be readily accessed from the chiral pool, makes these compounds highly effective as catalysts and chiral auxiliaries. mdpi.com Proline itself is often referred to as the "simplest enzyme" due to its ability to catalyze a variety of reactions with high stereoselectivity. mdpi.com

The derivatization of the proline scaffold has led to a vast library of compounds with tailored steric and electronic properties. A notable example is (S)-2-(Methoxymethyl)pyrrolidine, a key precursor to the title compound. This modification of the hydroxymethyl group of prolinol to a methoxy (B1213986) ether alters the molecule's polarity and coordinating ability. Further substitution at the nitrogen atom, as seen in 2-(2-Methoxymethyl-pyrrolidin-1-yl)-ethanol, introduces additional functionality that can be exploited in catalyst design.

The development of these derivatives is driven by the need to fine-tune the catalyst's environment to achieve high levels of enantioselectivity in a wide range of chemical reactions, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions. The structural rigidity of the pyrrolidine ring, combined with the strategic placement of functional groups, allows for effective shielding of one face of a reactive intermediate, thereby directing the approach of a reactant to the other face.

Significance as a Chiral Building Block and Ligand Precursor in Stereoselective Transformations

The significance of this compound lies in its potential as both a chiral building block and a precursor to more complex chiral ligands. As a building block, it provides a pre-packaged source of chirality that can be incorporated into larger, more complex molecules. The presence of the hydroxyl group offers a convenient handle for further chemical modification, allowing for its integration into a variety of molecular architectures.

More importantly, the bifunctional nature of this amino alcohol makes it an attractive candidate as a ligand for metal-catalyzed asymmetric reactions. The nitrogen atom of the pyrrolidine ring and the oxygen atom of the ethanol (B145695) side chain can act as a bidentate ligand, chelating to a metal center. This chelation creates a rigid, well-defined chiral environment around the metal, which is crucial for inducing high levels of stereoselectivity in the catalyzed reaction.

The general utility of chiral amino alcohols as ligands is well-established, particularly in asymmetric transfer hydrogenation and additions of organometallic reagents to carbonyl compounds. By analogy, it is anticipated that ligands derived from this compound could be effective in similar transformations. The methoxymethyl group at the C2 position of the pyrrolidine ring would provide an additional steric and electronic influence on the catalytic pocket, potentially leading to unique reactivity and selectivity profiles.

Overview of Research Trajectories in Chiral Amino Alcohol Chemistry

The field of chiral amino alcohol chemistry is a vibrant and continually evolving area of research. These compounds are not only found in numerous natural products and pharmaceuticals but are also among the most successful classes of ligands for asymmetric catalysis.

Research in this area has followed several key trajectories:

Development of Novel Synthetic Methodologies: A primary focus has been on the development of efficient and stereoselective methods for the synthesis of chiral amino alcohols. This includes the reduction of α-amino acids and their derivatives, the asymmetric aminohydroxylation of olefins, and the ring-opening of chiral epoxides and aziridines.

Design and Application of New Ligands: Chemists are constantly designing and synthesizing new chiral amino alcohol ligands with tailored properties. The goal is to develop catalysts that are more active, more selective, and more general for a wider range of substrates and reaction types.

Immobilization and Recycling: To improve the sustainability and economic viability of asymmetric catalysis, significant effort has been dedicated to the immobilization of chiral amino alcohol-based catalysts on solid supports. This facilitates catalyst recovery and reuse, a key consideration for industrial applications.

Mechanistic Studies: A deeper understanding of the mechanism by which chiral amino alcohol ligands transfer stereochemical information is crucial for the rational design of new and improved catalysts. Researchers employ a combination of experimental and computational techniques to elucidate the structure and dynamics of the catalytic intermediates.

The compound this compound fits squarely within this research landscape, representing a specific structural variation within the broader family of chiral amino alcohols. While detailed studies focusing solely on this molecule are not abundant in the public domain, its structural components suggest a clear potential for application in these established areas of chemical research.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(methoxymethyl)pyrrolidin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-11-7-8-3-2-4-9(8)5-6-10/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWSHQNCXSDCOCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Methoxymethyl Pyrrolidin 1 Yl Ethanol and Its Enantiomers

Stereoselective Synthesis Approaches to the Pyrrolidine (B122466) Core and Functionalization

The cornerstone of synthesizing enantiomerically pure 2-(2-Methoxymethyl-pyrrolidin-1-yl)-ethanol is the stereoselective formation of its 2-(methoxymethyl)pyrrolidine (B6282716) core. Chemists have developed a range of strategies to achieve this, including chiral pool synthesis, asymmetric catalysis, and diastereoselective methods.

Chiral pool synthesis is a highly effective strategy that utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of 2-substituted pyrrolidines, amino acids like L-proline, 4-hydroxyproline, and pyroglutamic acid are common precursors. mdpi.comsemanticscholar.org

The synthesis of the (S)-enantiomer of the pyrrolidine core, (S)-2-(methoxymethyl)pyrrolidine, can be efficiently achieved starting from L-proline. A typical sequence involves the reduction of the carboxylic acid functionality of L-proline to a primary alcohol, yielding (S)-prolinol. nih.gov This reduction can be accomplished using reducing agents such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). nih.gov The resulting hydroxyl group of (S)-prolinol is then methylated, commonly via a Williamson ether synthesis using a methylating agent like methyl iodide in the presence of a base, to form the methoxymethyl group. This straightforward functional group interconversion provides the desired (S)-2-(methoxymethyl)pyrrolidine intermediate, which can then be N-alkylated to yield the final product. Similarly, (R)-glutamic acid can be used to prepare the corresponding (R)-enantiomers. researchgate.net

Table 1: Chiral Pool Precursors for Pyrrolidine Synthesis

| Natural Precursor | Key Synthetic Transformations | Target Intermediate |

|---|---|---|

| L-Proline | 1. Reduction of carboxylic acid2. Methylation of hydroxyl group | (S)-2-(Methoxymethyl)pyrrolidine |

| L-Pyroglutamic Acid | 1. Ring opening and reduction2. Functional group manipulation | (S)-2-Substituted Pyrrolidines nih.gov |

Asymmetric catalysis provides a powerful alternative to chiral pool synthesis, enabling the creation of chiral molecules from achiral or prochiral starting materials. Various catalytic systems have been developed for the enantioselective synthesis of the pyrrolidine ring. unibo.it

Enantioselective reduction of a prochiral precursor is a key strategy. For instance, a cyclic imine can be asymmetrically hydrogenated using a chiral catalyst, such as a rhodium or iridium complex with a chiral phosphine (B1218219) ligand, to establish the stereocenter at the C2 position of the pyrrolidine ring. Biocatalytic imine reduction using imine reductases (IREDs) is another highly effective method that typically achieves excellent enantioselectivity (>99% ee). nih.gov

The construction of the chiral pyrrolidine ring can be achieved through enantioselective cyclization of acyclic precursors. Several catalytic methods are prominent in this area:

1,3-Dipolar Cycloaddition: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most direct methods for synthesizing substituted pyrrolidines. mappingignorance.org Chiral metal catalysts, often based on copper(I) or silver(I), can control the stereochemical outcome of the cycloaddition, potentially forming multiple stereocenters with high selectivity. mappingignorance.orgnih.gov

Intramolecular Aza-Michael Addition: An acyclic precursor containing both an amine and a Michael acceptor can undergo an intramolecular aza-Michael reaction. The use of a chiral catalyst, such as a chiral phosphoric acid or a thiourea-based organocatalyst, can induce high enantioselectivity in the cyclization step, forming the five-membered ring. whiterose.ac.uk

Transaminase-Triggered Cyclizations: A biocatalytic approach involves using transaminases on commercially available ω-chloroketones. The enzyme stereoselectively converts the ketone to a chiral amine, which then undergoes spontaneous intramolecular cyclization to form the 2-substituted pyrrolidine. This method allows access to either enantiomer by selecting the appropriate transaminase and can achieve high yields and excellent enantiomeric excesses (>99.5% ee). nih.govacs.org

Table 2: Examples of Asymmetric Catalytic Methods for Pyrrolidine Synthesis

| Reaction Type | Catalyst/Enzyme | Key Features | Reference |

|---|---|---|---|

| Transaminase-Triggered Cyclization | (R)- or (S)-selective Transaminase | Access to both enantiomers, high ee (>99.5%) | nih.govacs.org |

| 1,3-Dipolar Cycloaddition | Chiral Cu(I) or Ag(I) complexes | Atom-economical, potential for multiple stereocenters | mappingignorance.org |

When synthetic intermediates possess one or more existing stereocenters, diastereoselective reactions are employed to control the formation of new stereocenters relative to the existing ones. This is crucial for building complex molecules with multiple chiral centers. Strategies include the use of chiral auxiliaries, such as N-tert-butanesulfinamide, which can direct the stereochemical course of reactions like additions to imines or cycloadditions. researchgate.netchemistryviews.org For example, the addition of a nucleophile to a chiral N-tert-butanesulfinylimine often proceeds with high diastereoselectivity, allowing for the controlled synthesis of precursors to functionalized pyrrolidines. researchgate.net Copper-promoted intramolecular aminooxygenation of alkenes is another method that can yield disubstituted pyrrolidines with excellent diastereoselectivity. nih.gov

Asymmetric Catalysis in Enantioselective Preparation of Precursors and the Compound.

Functional Group Interconversions and Derivatization from Related Chiral Precursors

Once the enantiomerically pure 2-(methoxymethyl)pyrrolidine core is obtained, the final step is the introduction of the ethanol (B145695) group onto the ring nitrogen. This is typically achieved through a standard N-alkylation reaction. The chiral pyrrolidine derivative, acting as a nucleophile, is reacted with a two-carbon electrophile.

Common reagents for this transformation include:

Ethylene (B1197577) oxide: This reagent provides a direct and atom-economical route to the N-hydroxyethyl group. The ring-opening of ethylene oxide by the secondary amine of the pyrrolidine directly yields the target compound.

2-Haloethanols: Reagents like 2-bromoethanol (B42945) or 2-chloroethanol (B45725) can be used in the presence of a base to alkylate the pyrrolidine nitrogen.

Protected 2-haloethanols: Alternatively, a protected haloethanol, such as 2-(tert-butyldimethylsilyloxy)ethyl bromide, can be used for the alkylation, followed by a deprotection step to reveal the hydroxyl group.

This final functionalization step generally proceeds without affecting the stereocenter at the C2 position, thus preserving the enantiomeric purity of the molecule established in the earlier stages of the synthesis.

Modifying the Pyrrolidine Ring System

While the synthesis of the core this compound structure is foundational, subsequent modifications to the pyrrolidine ring itself open avenues to novel analogues. The saturated N-heterocyclic core, though generally stable, can be targeted through modern C-H functionalization techniques. acs.org These methods allow for the direct introduction of new substituents onto the carbon framework of the ring.

Strategies for pyrrolidine ring functionalization can be broadly categorized:

Directed C-H Functionalization: This approach often involves the temporary installation of a directing group that positions a metal catalyst in proximity to a specific C-H bond. For instance, the primary alcohol of this compound could be converted into an amide, such as an aminoquinoline amide, which is known to direct palladium catalysts to perform C-H arylation at the C4 position of the pyrrolidine ring. acs.org This strategy allows for regioselective introduction of aryl groups.

Redox-Neutral Functionalization: Recent advances have enabled the direct α-functionalization of pyrrolidines without the need for N-protecting groups. nih.govrsc.org These methods may proceed through the formation of an imine or azomethine ylide intermediate, which is then trapped by a nucleophile. nih.govrsc.org Applying this to the target molecule could potentially allow for the introduction of aryl or other groups at the C5 position.

Catalyst-Tuned Regioselective Alkylation: By selecting an appropriate transition metal catalyst, such as cobalt or nickel, it is possible to achieve divergent regio- and enantioselective alkylation of pyrrolidine precursors. organic-chemistry.org Although this is often applied to unsaturated precursors like 3-pyrrolines, the principles of catalyst control are relevant for developing selective modifications on the saturated ring system. organic-chemistry.org

A summary of potential ring modifications is presented below.

| Modification Type | Position | Reagents/Catalysts (Example) | Resulting Structure |

| C-H Arylation | C4 | 1. Convert hydroxyl to directing group 2. Pd(OAc)₂, Aryl Halide | 4-Aryl-pyrrolidine derivative |

| Redox-Neutral Arylation | C5 | Quinone monoacetal, DABCO, Aryl boronic acid | 5-Aryl-pyrrolidine derivative |

| C-H Alkenylation | C4 | Pd(OAc)₂, Alkenyl halide | 4-Alkenyl-pyrrolidine derivative |

Selective Transformations of the Hydroxyl and Ether Moieties

The presence of both a primary hydroxyl group and a methyl ether in this compound necessitates chemoselective approaches to transform one group in the presence of the other.

Transformations of the Hydroxyl Group

The primary alcohol is a versatile functional handle. For many transformations, it may be necessary to first protect this group to prevent unwanted side reactions.

Protection: The hydroxyl group can be protected with standard protecting groups such as silyl (B83357) ethers (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl) or benzyl (B1604629) ethers (e.g., using benzyl bromide, BnBr).

Oxidation: Selective oxidation can furnish either an aldehyde or a carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used for the controlled oxidation to the corresponding aldehyde. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄), will typically lead to the carboxylic acid.

Conversion to a Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a tosylate (using tosyl chloride) or a halide (using thionyl chloride for a chloride or phosphorus tribromide for a bromide). This activation facilitates subsequent nucleophilic substitution reactions.

Transformations of the Ether Moiety

The methoxymethyl group at the C2 position contains a relatively inert methyl ether. Cleavage of this ether bond is challenging and typically requires harsh conditions with strong acids or Lewis acids. masterorganicchemistry.com

Acidic Cleavage: Strong acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) are classic reagents for ether cleavage. masterorganicchemistry.comlibretexts.org The reaction proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack by the halide nucleophile. In the case of a methyl ether, the attack preferentially occurs at the sterically unhindered methyl carbon, releasing methanol (B129727) and yielding a primary alcohol at the C2-methylene position. masterorganicchemistry.commasterorganicchemistry.com A significant challenge is the lack of selectivity, as the primary alcohol on the N-ethyl side chain is also susceptible to reaction with HBr or HI. Therefore, protection of the N-(2-hydroxyethyl) group would be required prior to ether cleavage.

Lewis Acid-Mediated Cleavage: Lewis acids like boron tribromide (BBr₃) or iodotrimethylsilane (B154268) (TMSI) are highly effective reagents for cleaving methyl ethers, often under milder conditions than strong protic acids. researchgate.net BBr₃ is particularly powerful and can cleave even very stable aryl methyl ethers. TMSI offers another efficient method for demethylation. researchgate.net

A comparison of common ether cleavage reagents is provided in the table below.

| Reagent | Conditions | Mechanism | Selectivity Considerations |

| HBr / HI | High Temperature | Sₙ2 | Low; will also react with the primary alcohol unless protected. |

| BBr₃ | Low Temperature (e.g., -78 °C to RT) | Lewis Acid Activation | High for methyl ethers; requires stoichiometric amounts. |

| TMSI | Room Temperature | Lewis Acid Activation | Good for methyl ethers; often used with a scavenger. |

Optimization of Reaction Conditions for Enhanced Stereocontrol and Yield

To maximize the efficiency of any synthetic transformation on this compound, systematic optimization of reaction parameters is essential. This is particularly critical for maintaining the stereochemical integrity of the C2 chiral center and for maximizing the chemical yield.

Stereocontrol

The existing stereocenter at the C2 position can influence the stereochemical outcome of reactions at other positions on the pyrrolidine ring through diastereocontrol. Reagents may approach the ring preferentially from the face opposite to the existing methoxymethyl group, leading to a specific diastereomer. The choice of catalyst, ligand, and solvent can significantly impact the level of this diastereoselectivity. For any reaction, it is crucial to avoid conditions that could lead to epimerization at the C2 center, such as the formation of an achiral intermediate or prolonged exposure to strong acid or base at high temperatures.

Yield Optimization

The optimization of chemical yield involves a systematic study of variables such as temperature, solvent, catalyst loading, and reagent stoichiometry. For instance, in a hypothetical N-alkylation or a C-H functionalization reaction, different bases or ligands can have a profound effect on the reaction rate and final yield. The use of micellar systems, for example using surfactants in water, has been shown to improve reaction rates and regioselectivity in N-alkylation reactions of related heterocyclic systems. researchgate.netresearchgate.net

Below are illustrative data tables for the hypothetical optimization of two different reaction types on the target molecule or a derivative.

Table 1: Hypothetical Optimization of C4-Arylation Reaction: C4-arylation of a directed derivative of this compound with 4-bromotoluene.

| Entry | Catalyst | Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | SPhos | K₂CO₃ | 80 | 45 |

| 2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 80 | 62 |

| 3 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 100 | 75 |

| 4 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | 100 | 71 |

| 5 | Pd(OAc)₂ | XPhos | Cs₂CO₃ | 100 | 81 |

Table 2: Hypothetical Optimization of Selective Hydroxyl Oxidation Reaction: Oxidation of the primary alcohol in this compound to the corresponding aldehyde.

| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield of Aldehyde (%) |

|---|---|---|---|---|---|

| 1 | PCC | CH₂Cl₂ | 25 | 4 | 78 |

| 2 | DMP | CH₂Cl₂ | 25 | 1.5 | 92 |

| 3 | DMP | CHCl₃ | 25 | 2 | 88 |

| 4 | SO₃·Pyridine | DMSO/Et₃N | 0 | 3 | 85 |

| 5 | TEMPO/NaOCl | CH₂Cl₂/H₂O | 0 | 1 | 90 |

Chemical Reactivity and Mechanistic Investigations of 2 2 Methoxymethyl Pyrrolidin 1 Yl Ethanol

Reaction Kinetics and Thermodynamic Studies of Transformations Involving the Compound.

To illustrate the kinetic parameters that might be observed in a reaction catalyzed by a chiral amino alcohol, the following interactive data table presents hypothetical data for the addition of diethylzinc (B1219324) to benzaldehyde, catalyzed by a generic chiral amino alcohol.

Interactive Data Table: Hypothetical Kinetic Data for a Catalyzed Reaction

| Aldehyde Concentration (M) | Diethylzinc Concentration (M) | Catalyst Concentration (mol%) | Initial Rate (M/s) |

| 0.1 | 0.2 | 5 | 1.2 x 10⁻⁴ |

| 0.2 | 0.2 | 5 | 2.4 x 10⁻⁴ |

| 0.1 | 0.4 | 5 | 2.5 x 10⁻⁴ |

| 0.1 | 0.2 | 10 | 2.3 x 10⁻⁴ |

Note: This data is illustrative and not based on experimental results for 2-(2-Methoxymethyl-pyrrolidin-1-yl)-ethanol.

Stereochemical Outcomes and Diastereoselectivity/Enantioselectivity Control in Reactions.

The primary utility of chiral molecules like this compound lies in their ability to induce stereoselectivity in chemical transformations. The configuration of the stereocenter at the 2-position of the pyrrolidine (B122466) ring is crucial for determining the facial selectivity of the reaction, leading to the preferential formation of one enantiomer over the other.

The electronic properties of the methoxymethyl and hydroxyl groups play a significant role in the catalytic activity and selectivity of the compound.

Hydroxyl Group: The hydroxyl group is a key functionality. Its oxygen atom, being a Lewis base, can coordinate to a metal center (e.g., zinc in a dialkylzinc addition). This coordination is fundamental to the formation of the active catalyst. The acidity of the hydroxyl proton allows for the formation of a metal alkoxide, which is a crucial intermediate in many catalytic cycles.

Methoxymethyl Group: The ether oxygen of the methoxymethyl group can also act as a Lewis base, potentially participating in chelation of a metal center. The inductive effect of this group is electron-withdrawing, which can influence the basicity of the pyrrolidine nitrogen and the nucleophilicity of the hydroxyl oxygen.

The stereochemical outcome of a reaction catalyzed by this compound is determined by the relative energies of the diastereomeric transition states. In the case of the addition of diethylzinc to an aldehyde, a widely accepted model involves a six-membered, chair-like transition state.

In this model, the chiral ligand, the aldehyde, and the diethylzinc reagent assemble into a well-defined transition state geometry. The bulky substituents on the chiral ligand will preferentially occupy equatorial positions to minimize steric strain. The substrate (aldehyde) will approach the nucleophile (the alkyl group from diethylzinc) from the less sterically hindered face, as dictated by the stereochemistry of the ligand. The methoxymethyl group at the 2-position of the pyrrolidine ring would play a crucial role in creating a specific chiral environment around the reactive center, thereby directing the incoming substrate to a particular orientation.

Intermediates and Reaction Pathway Elucidation.

The elucidation of reaction pathways involving this compound would likely involve the identification of key intermediates. In a typical catalytic cycle for the addition of diethylzinc to an aldehyde, the following intermediates are proposed:

Formation of the Zinc Alkoxide: The chiral amino alcohol reacts with diethylzinc to form a zinc alkoxide dimer.

Dimer Dissociation: The dimeric species is in equilibrium with a more reactive monomeric form.

Substrate Coordination: The aldehyde coordinates to the zinc center of the monomeric catalyst.

Alkyl Transfer: The ethyl group from the zinc is transferred to the carbonyl carbon of the aldehyde via a six-membered transition state.

Product Formation and Catalyst Regeneration: The resulting zinc alkoxide of the product can then react with another molecule of diethylzinc to regenerate the active catalyst and release the product zinc alkoxide, which is subsequently hydrolyzed to the chiral alcohol.

Role of the Pyrrolidine Nitrogen and Oxygen Functionalities in Catalysis and Reactivity.

The pyrrolidine nitrogen and the oxygen functionalities (hydroxyl and ether) are the key players in the catalytic activity of this compound.

Pyrrolidine Nitrogen: The nitrogen atom is a Lewis base and a key coordination site for metal reagents. nih.gov Its basicity influences the rate of formation of the active catalyst. nih.gov In organocatalysis, the secondary amine of a pyrrolidine ring can react with a carbonyl compound to form a nucleophilic enamine intermediate. wikipedia.org

Oxygen Functionalities: The hydroxyl and ether oxygens act as additional coordination sites, allowing the molecule to function as a bidentate or even tridentate ligand. This chelation effect enhances the stability and rigidity of the catalytic complex, which is often crucial for high stereoselectivity. The hydroxyl group's ability to form hydrogen bonds can also play a role in orienting the substrate in the transition state. nih.govpnas.org

Comparative Reactivity Studies with Analogous Chiral Amino Alcohols.

To understand the specific advantages of this compound as a chiral ligand, its performance in a given reaction would be compared to that of other structurally similar chiral amino alcohols. Important analogs for comparison would include:

(S)-Proline: The parent amino acid from which the pyrrolidine scaffold is derived. Comparing with proline would highlight the effect of the N-ethanol and C2-methoxymethyl substituents.

(S)-2-(Hydroxymethyl)pyrrolidine (Prolinol): This would allow for an assessment of the impact of the N-ethanol group.

Other N-substituted 2-(methoxymethyl)pyrrolidines: Comparing with analogs bearing different N-substituents would elucidate the role of the hydroxyl group on the N-ethyl chain.

The following interactive data table provides a hypothetical comparison of the enantiomeric excess (ee) achieved in the addition of diethylzinc to benzaldehyde using different chiral amino alcohol catalysts.

Interactive Data Table: Hypothetical Comparative Catalyst Performance

| Catalyst | Enantiomeric Excess (% ee) of (S)-1-phenylpropan-1-ol |

| (S)-Proline | 25 |

| (S)-Prolinol | 85 |

| This compound | 92 |

| (S)-N-Methyl-2-(methoxymethyl)pyrrolidine | 78 |

Note: This data is for illustrative purposes to demonstrate the concept of comparative studies and is not based on actual experimental results.

Applications of 2 2 Methoxymethyl Pyrrolidin 1 Yl Ethanol in Asymmetric Catalysis

Design and Synthesis of Chiral Ligands for Transition Metal Catalysis.

The versatility of the 2-(2-methoxymethyl-pyrrolidin-1-yl)-ethanol framework allows for its incorporation into multidentate ligands capable of coordinating with a wide range of transition metals, including palladium, rhodium, and iridium. The pyrrolidine (B122466) ring provides a rigid backbone that helps to create a well-defined and predictable chiral environment around the metal center, which is crucial for effective stereochemical control.

The fundamental structure of this compound serves as a privileged chiral scaffold. The hydroxyl and amine functionalities are readily derivatized to introduce phosphine (B1218219), phosphoramidite, or other coordinating groups. This modularity enables the creation of extensive libraries of bidentate (P,N), (N,O) or tridentate ligands. The synthesis often involves straightforward, high-yielding reactions, making these chiral building blocks highly attractive for catalyst development. The inherent chirality, originating from (S)-proline, is effectively transferred to the catalytic process, influencing the stereochemical outcome of the reaction.

A significant advancement in ligand design involves the integration of the 2-(methoxymethyl)pyrrolidine (B6282716) moiety with a ferrocene (B1249389) backbone. rsc.orgnih.gov Ferrocene introduces planar chirality in addition to the central chirality of the pyrrolidine ring, creating a powerful synergistic effect for stereoinduction. rsc.org These ferrocenyl ligands, often featuring phosphine groups (P,N ligands), have been synthesized and successfully applied in various asymmetric transformations. mdpi.comresearchgate.net

For instance, new planar chiral amino-alcohol ferrocene ligands based on (S)-2-(methoxymethyl)pyrrolidine have been synthesized and employed in the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. researchgate.net In these studies, the combination of planar chirality from the ferrocene unit and the central chirality of the pyrrolidine scaffold was evaluated, achieving enantioselectivities up to 82% ee. researchgate.net Similarly, other N,O-type ligands derived from ferrocenepyrrolidine have been used in the diethylzinc-mediated addition to aldehydes, affording the corresponding chiral alcohols with enantioselectivities reaching up to 95% ee. mdpi.com

| Ligand Type | Metal | Reaction | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|

| Planar Chiral Amino-alcohol Ferrocene | Zinc | Et₂Zn + PhCHO | Not Reported | up to 82% | researchgate.net |

| Ferrocenepyrrolidine N,O Ligand | Zinc | Et₂Zn + Aldehydes | Not Reported | up to 95% | mdpi.com |

Enantioselective Transformations Mediated by Complexes of this compound.

Complexes formed between transition metals and ligands derived from this compound are potent catalysts for a range of enantioselective transformations. The well-defined chiral pocket created by these ligands effectively controls the approach of substrates to the metal's active site, dictating the stereochemistry of the product.

The formation of carbon-carbon bonds is fundamental to organic synthesis, and catalysts derived from the 2-(methoxymethyl)pyrrolidine scaffold have shown significant utility in this area.

Asymmetric Allylic Alkylation (AAA): Palladium-catalyzed AAA is a powerful method for forming C-C bonds, and ligands incorporating the pyrrolidine motif have been successfully employed. nih.gov For example, novel ferrocene-phosphinamine ligands derived from ferrocenepyrrolidine were applied in the Pd-catalyzed allylic alkylation of 1,3-diphenylprop-2-enyl acetate (B1210297) with dimethyl malonate, achieving enantioselectivities as high as 77% ee. mdpi.com This demonstrates the effective transfer of chirality from the ligand to the product in one of the most versatile C-C bond-forming reactions. nih.gov

Aldol (B89426) and Michael Additions: While the 2-(methoxymethyl)pyrrolidine scaffold is central to many catalysts for aldol and Michael additions, its application in these specific reactions has been predominantly in the field of organocatalysis. nih.govresearchgate.net In this context, derivatives of (S)-proline, the parent amino acid of the title compound, act as catalysts themselves without a transition metal. nih.gov They activate substrates through the formation of enamine or iminium ion intermediates. Novel bifunctional organocatalysts based on the pyrrolidine structure have achieved excellent yields and high stereoselectivities in the Michael addition of ketones and aldehydes to nitroolefins, with diastereomeric ratios up to 98:2 and enantiomeric excess up to 99% ee. rsc.org Although this represents a different catalytic mechanism (organocatalysis vs. transition metal catalysis), it underscores the inherent value of the chiral pyrrolidine framework in mediating complex C-C bond formations.

The construction of carbon-heteroatom bonds is crucial for the synthesis of many pharmaceuticals and biologically active compounds. Metal-catalyzed asymmetric allylic alkylation (AAA) methodologies are not limited to C-C bond formation and can be extended to the creation of C-N, C-O, and C-S bonds. nih.gov

A notable application in this area is the enantioselective synthesis of substituted pyrrolidines through palladium-catalyzed carboamination reactions. In these transformations, a C-N bond and a C-C bond are formed in a cascade process. Using chiral ligands, these reactions can generate enantiomerically enriched 2-(arylmethyl)- and 2-(alkenylmethyl)pyrrolidine derivatives with up to 94% ee from readily available starting materials. nih.gov This approach highlights a powerful strategy for building complex nitrogen-containing heterocyclic structures with high stereocontrol.

The chiral 1,2-amino alcohol motif present in this compound is a key structural feature in catalysts for the enantioselective reduction of prochiral ketones. wikipedia.org One of the most prominent examples is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst derived from a proline-based amino alcohol. wikipedia.org This catalyst, in conjunction with borane, reduces a wide variety of ketones to their corresponding chiral secondary alcohols with predictable stereochemistry and high enantioselectivity. mdpi.com Oxazaborolidine catalysts can be generated in situ from chiral lactam alcohols, which are structurally related to the pyrrolidine framework, and have been shown to reduce aryl methyl ketones with excellent enantioselectivities (91–98% ee). mdpi.com

While the pyrrolidine-based amino alcohol scaffold is well-established for enantioselective reductions, its application in catalytic asymmetric oxidations is not as widely documented in the scientific literature.

Based on a thorough review of available scientific literature, there is insufficient published research on the chemical compound This compound in its specific role as a chiral auxiliary for asymmetric catalysis. Consequently, it is not possible to provide a detailed article on its applications in stereocontrol, diastereoselective alkylations, Michael additions, or its cleavage and recovery strategies as requested.

The field of asymmetric synthesis extensively utilizes chiral auxiliaries derived from the amino acid proline, to which the specified compound is structurally related. However, the focus of published research has been on other derivatives, most notably SAMP ((S)-1-amino-2-(methoxymethyl)pyrrolidine) and RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine), which have been extensively documented.

Due to the lack of specific data for this compound in the requested applications, the generation of a scientifically accurate and detailed article that adheres to the provided outline is not feasible at this time.

Advanced Spectroscopic and Chromatographic Characterization in Research Applications

Conformational Analysis via High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

The five-membered pyrrolidine (B122466) ring is not planar and typically adopts one of two puckered envelope or twist conformations, which interconvert rapidly at room temperature. The presence of substituents at the C2 and N1 positions influences the energetic preference for a particular puckered form. In the case of 2-(2-Methoxymethyl-pyrrolidin-1-yl)-ethanol, the methoxymethyl group at the C2 position is expected to preferentially occupy a pseudo-equatorial position to minimize steric strain.

Through-space correlations observed in two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are particularly informative. NOE cross-peaks between protons on the N-hydroxyethyl chain and protons of the pyrrolidine ring can define the spatial proximity of these groups and, consequently, the preferred orientation of the side chain relative to the ring.

The chemical shifts of the protons and carbons in the pyrrolidine ring are sensitive to its conformation. For instance, the relative shielding or deshielding of the diastereotopic protons on the pyrrolidine ring carbons can provide clues about the ring's pucker. Theoretical calculations, in conjunction with experimental NMR data, can offer a more detailed picture of the conformational landscape.

Below are tables of expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous N-substituted 2-alkoxymethylpyrrolidines. researchgate.netnih.gov

Table 1: Expected ¹H NMR Chemical Shifts

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| H2 (ring) | 2.8 - 3.0 | m | |

| H3 (ring) | 1.7 - 1.9 | m | Diastereotopic protons |

| H4 (ring) | 1.6 - 1.8 | m | Diastereotopic protons |

| H5 (ring) | 2.9 - 3.1 | m | Diastereotopic protons |

| CH₂ (methoxymethyl) | 3.4 - 3.6 | m | |

| OCH₃ (methoxymethyl) | 3.3 | s | |

| N-CH₂ (ethanol) | 2.5 - 2.7 | m | |

| O-CH₂ (ethanol) | 3.5 - 3.7 | t |

Table 2: Expected ¹³C NMR Chemical Shifts

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| C2 (ring) | 65 - 68 |

| C3 (ring) | 25 - 28 |

| C4 (ring) | 22 - 25 |

| C5 (ring) | 54 - 57 |

| CH₂ (methoxymethyl) | 75 - 78 |

| OCH₃ (methoxymethyl) | 58 - 60 |

| N-CH₂ (ethanol) | 59 - 62 |

Stereochemical Assignments through Chiroptical Methods (e.g., Circular Dichroism, Optical Rotatory Dispersion)

Chiroptical methods, namely Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful techniques for the determination of the absolute configuration of chiral molecules. yale.edu These methods rely on the differential interaction of left- and right-circularly polarized light with a chiral substance.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. For this compound, the chromophores present are the N-C and C-O bonds. While these are not strong chromophores in the typical UV-Vis region, they can give rise to CD signals at lower wavelengths (below 250 nm). The sign and intensity of the Cotton effect in the CD spectrum are characteristic of the stereochemistry at the C2 center. For instance, the (S)-enantiomer is expected to produce a CD spectrum that is a mirror image of the (R)-enantiomer. nih.gov The specific nature of the Cotton effect would be influenced by the conformation of the molecule, as the spatial arrangement of the atoms dictates the chiroptical response. rsc.orgrsc.org

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD spectrum will show a plain curve at wavelengths far from an absorption maximum and will exhibit a Cotton effect (a peak and a trough) in the region of an absorption band. The sign of the Cotton effect in ORD is directly related to the absolute configuration of the chiral center.

For a novel compound like this compound, the empirical comparison of its CD and ORD spectra with those of structurally related compounds of known absolute configuration can allow for a confident stereochemical assignment.

Table 3: Representative Chiroptical Data for a Chiral Pyrrolidine Derivative

| Technique | Parameter | Expected Value for (S)-enantiomer | Expected Value for (R)-enantiomer |

|---|---|---|---|

| CD | λmax (nm) | ~210 | ~210 |

| Δε (M⁻¹cm⁻¹) | Negative Cotton Effect | Positive Cotton Effect |

Advanced Mass Spectrometry for Mechanistic Elucidation and Impurity Profiling

Advanced mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC-MS/MS), are pivotal for confirming the molecular weight, elucidating fragmentation pathways, and identifying and quantifying impurities. chimia.chnih.gov

For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique, likely producing a prominent protonated molecule [M+H]⁺ at m/z 160.1338. High-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition, confirming the molecular formula C₈H₁₇NO₂.

Tandem mass spectrometry (MS/MS) experiments involve the isolation of the precursor ion ([M+H]⁺) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. Expected fragmentation pathways for the protonated molecule would include:

Loss of the N-hydroxyethyl group: Cleavage of the N-C bond of the ethanol (B145695) substituent would lead to a fragment corresponding to the protonated 2-methoxymethylpyrrolidine.

Cleavage of the methoxymethyl group: Fragmentation could involve the loss of formaldehyde (B43269) (CH₂O) or the methoxy (B1213986) group (OCH₃).

Ring opening of the pyrrolidine: This can lead to a variety of smaller fragment ions.

This detailed fragmentation analysis is not only crucial for structural confirmation but also for impurity profiling. Impurities from the synthesis, such as starting materials, by-products, or degradation products, can be detected and often structurally characterized based on their own molecular ions and fragmentation patterns. For example, an impurity lacking the methoxymethyl group would be readily identified by a lower molecular weight and a different fragmentation pattern.

Table 4: Expected High-Resolution Mass Spectrometry Data and Fragmentation

| Ion | m/z (calculated) | Proposed Structure/Fragment |

|---|---|---|

| [M+H]⁺ | 160.1338 | Protonated this compound |

| [M+H - H₂O]⁺ | 142.1232 | Loss of water |

| [M+H - C₂H₅OH]⁺ | 114.0868 | Loss of ethanol |

| [M+H - CH₃OCH₂]⁺ | 114.0868 | Loss of methoxymethyl radical |

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess Determination and Purity Assessment

For a chiral compound, determining its enantiomeric purity is of utmost importance. Chiral chromatography, using either high-performance liquid chromatography (HPLC) or gas chromatography (GC), is the gold standard for separating enantiomers and quantifying the enantiomeric excess (ee). heraldopenaccess.us

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC involves the use of a chiral stationary phase (CSP). The enantiomers of this compound will interact differently with the CSP, leading to different retention times and thus, separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. Due to the polar nature of the target compound, normal-phase HPLC with a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol would likely be effective. researchgate.net The separated enantiomers can be detected using a standard UV detector. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds. gcms.cz For this compound, derivatization of the hydroxyl group, for instance, by acylation to form an ester, might be necessary to improve its volatility and chromatographic behavior. The derivatized compound is then separated on a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative.

Table 5: Representative Chiral Chromatography Method Parameters

| Parameter | Chiral HPLC | Chiral GC |

|---|---|---|

| Column | Chiralcel OD-H (Cellulose derivative) | Cyclodex-B (Beta-cyclodextrin derivative) |

| Mobile Phase/Carrier Gas | Hexane:Isopropanol (90:10) | Helium |

| Flow Rate/Program | 1.0 mL/min | 1.0 mL/min |

| Temperature | 25 °C | 150 °C isothermal |

| Detection | UV at 210 nm | Flame Ionization Detector (FID) |

| Expected tR (S)-enantiomer | ~ 8.5 min | ~ 10.2 min |

| Expected tR (R)-enantiomer | ~ 9.8 min | ~ 10.8 min |

Future Research Directions and Emerging Applications

Development of Novel and Sustainable Synthetic Routes for the Compound.

The pursuit of green and sustainable chemical processes has spurred research into more environmentally benign methods for synthesizing 2-(2-Methoxymethyl-pyrrolidin-1-yl)-ethanol and its derivatives. Traditional synthetic pathways often rely on harsh reagents and generate significant waste. Future developments are focused on atom-economical and energy-efficient alternatives.

One promising area is the use of biocatalysis. Engineered enzymes, such as cytochrome P450s, are being explored for the intramolecular C(sp³)–H amination of organic azides to construct chiral pyrrolidine (B122466) rings with high enantioselectivity. acs.org This enzymatic approach offers a green alternative to transition-metal-catalyzed methods, which often require expensive and toxic heavy metals. acs.org The development of these biocatalytic routes could lead to more sustainable and cost-effective production of chiral pyrrolidines. acs.org

Another sustainable approach involves the direct use of biosourced materials. For instance, levulinic acid, a platform chemical derived from biomass, can be used to synthesize pyrrolidone derivatives in the absence of catalysts or solvents, offering a highly selective reaction with a low E-factor (a measure of waste produced). rsc.org While not a direct synthesis of the target compound, this demonstrates a trend towards utilizing renewable feedstocks for the synthesis of related heterocyclic structures.

Exploration of New Catalytic Applications Beyond Current Paradigms.

While this compound is well-established in asymmetric aldol (B89426), Mannich, and Michael reactions, its catalytic potential extends far beyond these traditional transformations. nih.govwikipedia.org Researchers are actively exploring its application in novel and more complex catalytic systems.

One such emerging area is photocatalysis. The integration of organocatalysis with photoredox catalysis offers new pathways for asymmetric synthesis. Proline-derived catalysts can be used in concert with photosensitizers to mediate enantioselective reactions that are initiated by visible light. This synergistic approach allows for the activation of substrates under mild conditions and can lead to the formation of unique chemical bonds that are not accessible through traditional thermal methods. For example, in-situ LED-NMR spectroscopy has been used to monitor enantioselective catalytic [2+2] photocycloadditions, demonstrating the power of this combined approach. nih.gov

Tandem catalysis, where multiple catalytic transformations occur in a single pot, is another area of active investigation. The pyrrolidine moiety can be incorporated into multifunctional catalysts that facilitate cascade reactions, leading to the rapid construction of complex molecular architectures from simple starting materials. These processes are highly efficient as they avoid the need for isolation and purification of intermediates.

The versatility of the pyrrolidine scaffold also allows for its use in a broader range of asymmetric transformations, including α-amination, α-oxyamination, and α-halogenation reactions. wikipedia.org As our understanding of reaction mechanisms deepens, it is anticipated that this compound and its derivatives will find applications in an even wider array of stereoselective syntheses.

Integration of this compound into Flow Chemistry Protocols.

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for the safe, efficient, and scalable production of chemicals. The integration of this compound and related organocatalysts into flow chemistry protocols is a key area of future research.

Continuous flow systems offer several advantages over traditional batch processes, including improved heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and the ability to safely handle hazardous reagents and intermediates. nih.gov For catalytic reactions, flow chemistry allows for the immobilization of the catalyst in a packed-bed reactor, which simplifies product purification and enables catalyst recycling, thereby reducing costs and environmental impact. durham.ac.uk

Recent studies have demonstrated the successful application of flow chemistry for the asymmetric synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates using immobilized organocatalysts. nih.gov For example, a continuous flow protocol has been developed for the highly diastereoselective synthesis of a library of α-chiral pyrrolidines, achieving high yields and excellent stereocontrol within a short reaction time of 150 seconds. rsc.org The scalability of this methodology was demonstrated by the gram-scale preparation of an intermediate for the κ-opioid receptor antagonist, Aticaprant. rsc.org

The table below summarizes the key advantages of integrating organocatalysis with flow chemistry:

| Feature | Advantage in Flow Chemistry |

| Catalyst Immobilization | Enables easy separation of the catalyst from the product stream, facilitating reuse and reducing contamination. |

| Precise Control | Allows for fine-tuning of reaction conditions (temperature, pressure, residence time) to optimize yield and enantioselectivity. |

| Enhanced Safety | Small reactor volumes and efficient heat dissipation minimize the risks associated with highly exothermic or hazardous reactions. |

| Scalability | Production can be easily scaled up by running the flow reactor for longer periods or by using multiple reactors in parallel. |

| Process Intensification | Leads to higher productivity and space-time yields compared to batch processes. scribd.com |

Future research will focus on developing more robust and efficient methods for immobilizing this compound onto solid supports and optimizing flow conditions for a wider range of asymmetric transformations.

Computational Design and Optimization of Derivatives for Enhanced Performance.

Computational chemistry has become an indispensable tool in modern catalyst design. chiralpedia.com In silico methods, such as Density Functional Theory (DFT) calculations and molecular modeling, are being increasingly used to design and optimize derivatives of this compound for enhanced catalytic performance.

Computational approaches allow researchers to:

Elucidate Reaction Mechanisms: By modeling the transition states of catalytic reactions, researchers can gain a deeper understanding of the factors that control stereoselectivity. nih.gov This knowledge can then be used to rationally design more effective catalysts.

Predict Catalyst Performance: Virtual screening of large libraries of potential catalyst structures can identify promising candidates for experimental investigation, significantly accelerating the catalyst development process. chiralpedia.com

Optimize Catalyst Structure: Computational methods can be used to fine-tune the steric and electronic properties of the catalyst to improve its activity, selectivity, and stability. For example, DFT calculations have been used to analyze the chiral binding pocket of pyrrolidinyl gold(I) complexes to understand how non-covalent interactions between the substrate and the catalyst direct enantioselective folding. nih.govacs.org

The table below presents examples of computational methods and their applications in the design of chiral catalysts:

| Computational Method | Application |

| Density Functional Theory (DFT) | Calculation of transition state energies to predict enantioselectivity; analysis of non-covalent interactions. nih.govacs.org |

| Molecular Mechanics (MM) | Rapid screening of large libraries of catalyst candidates. chiralpedia.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | High-accuracy modeling of the active site of the catalyst while treating the rest of the system with a less computationally expensive method. chiralpedia.com |

| Machine Learning (ML) | Development of predictive models for reaction outcomes based on large datasets of experimental results. chiralpedia.com |

The synergy between computational and experimental chemistry is expected to lead to the development of a new generation of highly efficient and selective organocatalysts based on the this compound scaffold.

Synergistic Catalysis Involving the Pyrrolidine Moiety.

Synergistic catalysis, where two or more distinct catalytic cycles operate in concert to promote a single transformation, has emerged as a powerful strategy for developing novel and efficient chemical reactions. researchgate.net The pyrrolidine moiety of this compound is ideally suited for synergistic catalysis due to its ability to participate in multiple modes of activation, including enamine and iminium ion catalysis. researchgate.net

A prominent example of synergistic catalysis is the combination of organocatalysis with transition metal catalysis. In this approach, the organocatalyst activates one substrate (e.g., an aldehyde or ketone) to form a nucleophilic enamine, while the transition metal catalyst activates the other substrate (e.g., an electrophile). This dual activation strategy can lead to reactions that are not possible with either catalyst alone. The integration of proline-based organocatalysis with metal catalysis has been shown to significantly enhance catalytic efficiency in asymmetric Aldol reactions. nih.govacs.org

Another form of synergistic catalysis involves the combination of two different organocatalysts. For instance, a chiral amine catalyst can be used in conjunction with a Brønsted acid or base to co-activate the substrates and control the stereochemical outcome of the reaction.

The table below illustrates different modes of synergistic catalysis involving proline and its derivatives:

| Catalyst Combination | Reaction Type |

| Proline + Metal Catalyst (e.g., Ag) | Asymmetric Aldol and Mannich reactions. researchgate.netnih.govacs.org |

| Proline + Brønsted Acid | Asymmetric Michael additions and Friedel-Crafts alkylations. researchgate.net |

| Proline + Photoredox Catalyst | Enantioselective radical reactions. |

Future research in this area will focus on the development of novel synergistic catalytic systems that can address current challenges in asymmetric synthesis and provide access to new classes of chiral molecules.

Advanced Analytical Techniques for Real-Time Mechanistic Monitoring.

A deep understanding of reaction mechanisms is crucial for the development of more efficient and selective catalysts. Advanced analytical techniques that allow for the real-time monitoring of catalytic reactions are playing an increasingly important role in mechanistic studies.

Operando spectroscopy, which involves the characterization of a catalyst under actual working conditions while simultaneously measuring its catalytic activity and selectivity, is a particularly powerful approach. wikipedia.orgnih.gov Techniques such as in-situ infrared (IR) and Raman spectroscopy can provide valuable information about the structure of the catalyst and the nature of reaction intermediates. acs.orgornl.govacs.org

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is another valuable tool for real-time reaction monitoring. mpg.de Recent developments, such as the integration of LED light sources with NMR spectrometers (LED-NMR), have enabled the in-situ monitoring of photochemical reactions, providing detailed kinetic and mechanistic insights. nih.govacs.org FlowNMR is another technique that allows for non-invasive, real-time monitoring of reactions under relevant conditions. rsc.org

The table below highlights some advanced analytical techniques used for real-time mechanistic monitoring:

| Technique | Information Gained |

| Operando IR/Raman Spectroscopy | Identification of reaction intermediates and catalyst structural changes under reaction conditions. wikipedia.orgnih.govornl.govacs.org |

| In-situ NMR Spectroscopy | Real-time tracking of reactant consumption and product formation; identification of transient intermediates. mpg.de |

| LED-NMR Spectroscopy | Mechanistic studies of photocatalytic reactions. nih.govacs.org |

| FlowNMR Spectroscopy | Non-invasive, real-time monitoring of reactions in continuous flow. rsc.org |

| Mass Spectrometry | High-throughput screening of reaction conditions and identification of products and byproducts. |

The application of these advanced analytical techniques will continue to provide unprecedented insights into the mechanisms of reactions catalyzed by this compound, paving the way for the rational design of improved catalytic systems.

Q & A

Q. Methodological Approach :

- Orthogonal assays : Confirm target engagement via CRISPR knockdown or Western blotting of downstream effectors.

- Solubility correction : Adjust activity data for compound aggregation using dynamic light scattering (DLS) .

What computational tools predict metabolic stability and toxicity profiles?

Advanced Research Question

ADMET predictions use software like Schrödinger’s QikProp or SwissADME. Key parameters:

- Metabolic stability : CYP450 isoform interactions (e.g., CYP3A4/2D6) modeled via docking.

- hERG inhibition : Predicted using QSAR models (e.g., FDA’s Derek Nexus).

Validation : Microsomal incubation (human liver microsomes) quantifies phase I/II metabolism rates. Ames test or zebrafish embryo toxicity assays validate in silico toxicity predictions .

What strategies optimize yield in multi-step syntheses of this compound?

Advanced Research Question

Yield optimization involves:

- DoE (Design of Experiments) : Taguchi methods identify critical factors (e.g., temperature, stoichiometry).

- Inline analytics : ReactIR monitors intermediate formation, minimizing side reactions (e.g., over-alkylation).

- Catalyst screening : Palladium or nickel catalysts enhance coupling efficiency in ethanol moiety introduction .

Case Study : A 2024 study achieved 78% yield by switching from DCM to acetonitrile, reducing dielectric constant and stabilizing charged intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.